N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a synthetic amide-based compound characterized by a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 6-position with a 3,4,5-trimethoxybenzamide group and at the 1-position with a furan-2-carbonyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for exploration in medicinal chemistry, particularly for cytotoxic or enzyme-inhibitory applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-29-20-13-16(14-21(30-2)22(20)31-3)23(27)25-17-8-9-18-15(12-17)6-4-10-26(18)24(28)19-7-5-11-32-19/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUKLLSGSYCVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide . This intermediate can then be further reacted with various reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve continuous-flow, gas-phase synthesis techniques. For instance, the catalytic cross-ketonization of bio-based 2-methyl furoate with acetic acid over a ZrO2 catalyst has been reported as an efficient method for producing acyl furans . This method offers high selectivity and conversion rates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include potassium ferricyanide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative and antioxidant agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and the trimethoxybenzamide group are known to interact with various biological targets, including enzymes and receptors, leading to the modulation of their activity . This compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target involved .
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related analogs, focusing on structural motifs , physicochemical properties , and biological activities .
Structural Analogues
Core Scaffold Variations
N-(1-(Furan-2-yl)-3-oxo-3-(aryl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamides (4a–d) Key Features: These compounds share the 3,4,5-trimethoxybenzamide group and a furan-containing enaminone scaffold but differ in the aryl substituents (e.g., o-tolyl, m-tolyl, 4-methoxyphenyl, 4-hydroxyphenyl).
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Derivatives Examples:
- N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (Mol. Weight: 390.44)
- 2-(4-Chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide Comparison: These analogs retain the tetrahydroquinoline-furan-carbonyl backbone but substitute the 3,4,5-trimethoxybenzamide with simpler acetamide groups.
Heterocyclic Modifications
- Thiophene vs. Furan: Compounds like N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) replace the furan ring with thiophene, altering electron density and lipophilicity. Thiophene’s larger atomic radius may influence π-π stacking interactions in biological targets .
Physicochemical Properties
*TMB = 3,4,5-trimethoxybenzamide
Key Observations :
- The target compound’s calculated molecular weight (~481.5) is intermediate between simpler acetamides (e.g., 390.44) and larger bis-TMB derivatives (e.g., 936.8).
- Melting points for TMB-containing analogs range widely (209–251°C), influenced by hydrogen-bonding capacity and crystallinity .
Cytotoxic Activity
- The presence of dual TMB groups and hydrazine linkages may enhance DNA intercalation or topoisomerase inhibition .
- Enaminone Derivatives (4a–d): These showed moderate cytotoxicity in preliminary screens, suggesting that the TMB-furan-enaminone scaffold is pharmacologically active .
Enzyme Inhibition
- NOS Inhibition: Thiophene-carboximidamide derivatives (e.g., 68, 70) exhibited selective inhibition of iNOS, eNOS, or nNOS, with IC₅₀ values in the nanomolar range. The tetrahydroquinoline-thiophene scaffold’s basic nitrogen atoms likely contribute to enzyme active-site binding .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.42 g/mol. The structure includes a furan-2-carbonyl group and a tetrahydroquinoline moiety linked to a trimethoxybenzamide group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O5 |
| Molecular Weight | 397.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941986-49-8 |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group in similar compounds is known to inhibit enzyme activity by binding to active sites. This mechanism may be applicable to the compound .
- Antimicrobial Activity : Studies suggest that compounds with furan and tetrahydroquinoline structures exhibit antimicrobial properties. This could be due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Properties
Research indicates that related compounds demonstrate anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth. For instance:
- Case Study : A study on tetrahydroquinoline derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that the furan-containing derivatives might exhibit similar effects.
Antimicrobial Activity
The compound's structural features suggest potential use as an antimicrobial agent.
- Case Study : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives containing the furan moiety have been tested against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent studies have focused on synthesizing and characterizing this compound to evaluate its biological activities:
- Synthesis : The compound can be synthesized through multi-step organic reactions involving the cyclization of appropriate precursors under acidic conditions.
- Biological Testing : Preliminary tests indicate that this compound exhibits moderate antibacterial activity and shows promise as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its potential efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
